molecular formula C7H9Br2N B577808 3-(Bromomethyl)-5-methylpyridine hydrobromide CAS No. 1235342-53-6

3-(Bromomethyl)-5-methylpyridine hydrobromide

Cat. No.: B577808
CAS No.: 1235342-53-6
M. Wt: 266.964
InChI Key: CKEAZZPEMCPDPI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-methylpyridine hydrobromide: is an organic compound with the molecular formula C7H9Br2N. It is a halogenated heterocyclic building block commonly used in organic synthesis. The compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with a methyl group at the 5-position. This compound is typically found as a white crystalline solid and is soluble in water, ethanol, and ether.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-methylpyridine hydrobromide typically involves the bromination of 5-methylpyridine. The process can be summarized in the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-5-methylpyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.

Medicine:

    Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-methylpyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to modify various substrates. This reactivity is exploited in the synthesis of complex molecules and in bioconjugation processes where the compound acts as a linker .

Comparison with Similar Compounds

  • 3-(Chloromethyl)-5-methylpyridine hydrochloride
  • 3-(Iodomethyl)-5-methylpyridine hydriodide
  • 2-(Bromomethyl)-6-methylpyridine

Comparison:

Properties

IUPAC Name

3-(bromomethyl)-5-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEAZZPEMCPDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679740
Record name 3-(Bromomethyl)-5-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235342-53-6
Record name 3-(Bromomethyl)-5-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)-5-methylpyridine hydrobromide
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Q & A

Q1: What is the significance of 3-(Bromomethyl)-5-methylpyridine hydrobromide in pharmaceutical synthesis?

A1: this compound serves as a crucial intermediate in the synthesis of rupatadine. [] Rupatadine is a second-generation antihistamine used to treat allergic rhinitis and urticaria. The efficient synthesis of key intermediates like this compound is essential for producing pharmaceuticals in a cost-effective and environmentally friendly manner.

Q2: What is a key advantage of the synthesis method described in the research article?

A2: The research article describes a novel synthesis method for this compound that boasts a 65.9% overall yield starting from 5-methylnicotinic acid. [] This method is considered advantageous due to its simplicity, efficiency, and reduced environmental impact compared to other potential synthesis routes.

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